molecular formula C12H11Cl2N3 B12068815 N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine CAS No. 1402148-91-7

N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine

Cat. No.: B12068815
CAS No.: 1402148-91-7
M. Wt: 268.14 g/mol
InChI Key: MUWAVKINMMMWLP-UHFFFAOYSA-N
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Description

N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine is a chemical compound with the following properties:

    Chemical Formula: C12H11Cl2N3\text{C}_{12}\text{H}_{11}\text{Cl}_2\text{N}_3C12​H11​Cl2​N3​

    Molecular Weight: 268.14 g/mol

    CAS Number: 1402148-91-7

This compound belongs to the pyrimidine class and contains benzyl, methyl, and dichloro substituents on the pyrimidine ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine. One common method involves the reaction of 2,6-dichloropyrimidine with N-benzyl-N-methylamine under appropriate conditions. The reaction typically occurs in a solvent such as ethanol or acetonitrile.

Industrial Production: Industrial-scale production methods may involve variations of the synthetic route mentioned above. Optimization for yield, purity, and cost-effectiveness is crucial in large-scale manufacturing.

Chemical Reactions Analysis

Reactivity: N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine can undergo various chemical reactions:

    Substitution Reactions: It reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives.

    Reduction: Reduction of the nitro group (if present) to the corresponding amine.

    Oxidation: Oxidation of the amine to the corresponding N-oxide.

Common Reagents and Conditions:

    Substitution: Ammonia, primary amines, or alkyl halides as nucleophiles.

    Reduction: Hydrogen gas over a catalyst (e.g., palladium on carbon).

    Oxidation: Mild oxidants (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Major Products: The major products depend on the specific reaction conditions. For example, substitution with ammonia yields N-benzyl-2,6-dichloropyrimidin-4-amine.

Scientific Research Applications

N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drugs.

    Pesticide Development: Its structural features make it relevant for agrochemical research.

    Biological Studies: Investigating its interactions with enzymes or receptors.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine shares similarities with other pyrimidine derivatives, but its unique combination of substituents sets it apart.

Properties

CAS No.

1402148-91-7

Molecular Formula

C12H11Cl2N3

Molecular Weight

268.14 g/mol

IUPAC Name

N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C12H11Cl2N3/c1-17(8-9-5-3-2-4-6-9)11-7-10(13)15-12(14)16-11/h2-7H,8H2,1H3

InChI Key

MUWAVKINMMMWLP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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